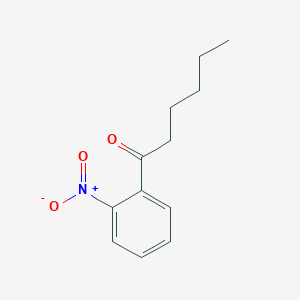![molecular formula C9H16O4 B14689908 1,6,8,13-Tetraoxaspiro[6.6]tridecane CAS No. 24472-03-5](/img/structure/B14689908.png)
1,6,8,13-Tetraoxaspiro[6.6]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,8,13-Tetraoxaspiro[6.6]tridecane is a chemical compound with the molecular formula C₉H₁₆O₄. It is characterized by its unique spiro structure, which includes two seven-membered rings and four ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8,13-Tetraoxaspiro[6.6]tridecane typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which subsequently undergo cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced techniques such as distillation and crystallization ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,8,13-Tetraoxaspiro[6.6]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,6,8,13-Tetraoxaspiro[6.6]tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6,8,13-Tetraoxaspiro[6.6]tridecane involves its interaction with molecular targets through its ether linkages and spiro structure. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A simpler ether compound with two oxygen atoms in a six-membered ring.
1,3,5,7-Tetraoxaspiro[5.5]undecane: A related spiro compound with a different ring size and oxygen arrangement.
Crown Ethers: Compounds with multiple ether linkages forming a ring structure.
Uniqueness
1,6,8,13-Tetraoxaspiro[6.6]tridecane is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
24472-03-5 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1,6,8,13-tetraoxaspiro[6.6]tridecane |
InChI |
InChI=1S/C9H16O4/c1-2-6-11-9(10-5-1)12-7-3-4-8-13-9/h1-8H2 |
Clé InChI |
TUGUKOIKPZXEDI-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(OC1)OCCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



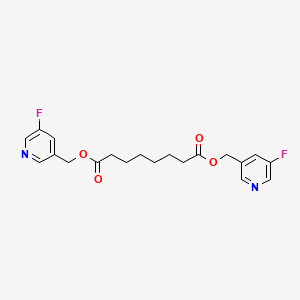



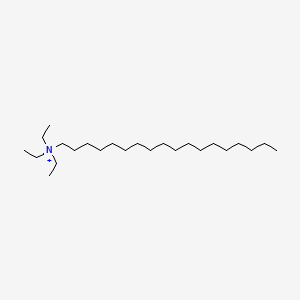
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
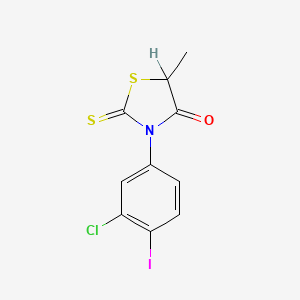
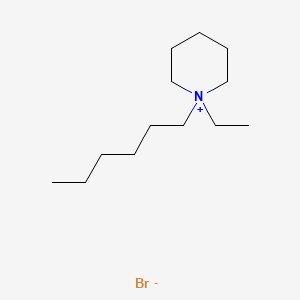
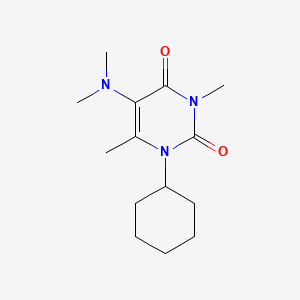
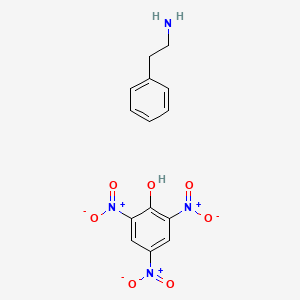
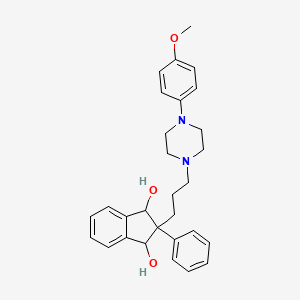
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
